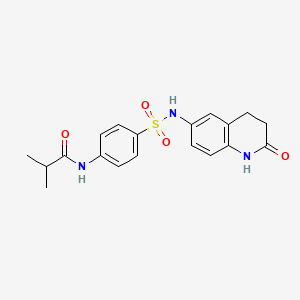![molecular formula C19H14F5N3OS B2606931 N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 303997-98-0](/img/structure/B2606931.png)
N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques can provide information on the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties can provide important information on how the compound behaves under different conditions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation : Research by Fahim & Shalaby (2019) focused on synthesizing novel benzenesulfonamide derivatives, including compounds related to the one . These compounds demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, suggesting potential applications in cancer research.
Carbonic Anhydrase Inhibitors : A study by Mert et al. (2015) synthesized pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety. These compounds showed inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential as carbonic anhydrase inhibitors.
Antimicrobial Activity : The research by Sowmya et al. (2018) on the synthesis of thiophenyl pyrazoles and isoxazoles revealed that some compounds exhibited potential antibacterial activity against B. subtilis and antifungal activity against A. niger, suggesting applications in developing antimicrobial agents.
Phosphorescent Materials : Yang et al. (2005) investigated heteroleptic cyclometalated iridium(III) complexes with N-phenyl-substituted pyrazoles, including derivatives similar to the queried compound (Yang et al., 2005). These complexes displayed blue phosphorescence at room temperature, suggesting potential in materials science for creating phosphorescent materials.
Anticancer Research : Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues related to the compound and evaluated their cytotoxicity against breast cancer cell lines (Ahsan et al., 2018). This indicates potential applications in anticancer drug development.
Polyamide Synthesis : In the field of polymer science, Hsiao and Huang (1997) prepared ether-sulfone-dicarboxylic acids and synthesized aromatic polyamides based on these acids, demonstrating applications in material science and engineering (Hsiao & Huang, 1997).
Safety And Hazards
Direcciones Futuras
The future directions for research on “N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” could include further studies on its synthesis, structure, reactivity, mechanism of action, and biological activities. These studies could provide valuable information for the development of new drugs and other applications .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F5N3OS/c1-10-16(17(28)25-15-7-6-12(20)9-14(15)21)18(27(2)26-10)29-13-5-3-4-11(8-13)19(22,23)24/h3-9H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHNQZQKGLMZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)
![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)
![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)
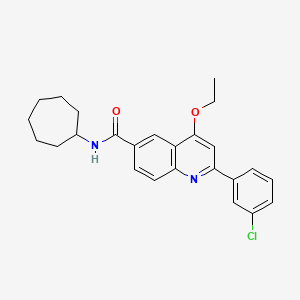
![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2606857.png)
![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)
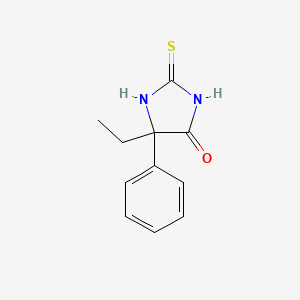
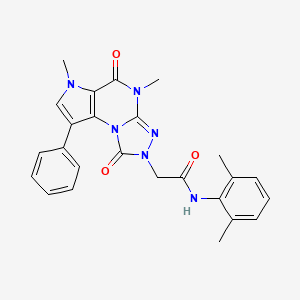
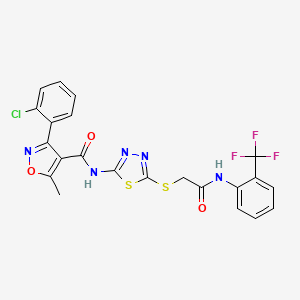
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)
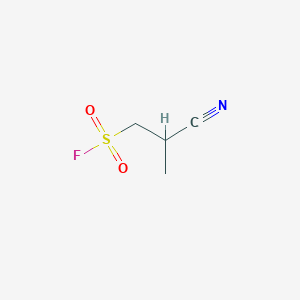
![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)
